molecular formula C8H11N3 B14391217 3-(1-Hydrazinylideneethyl)aniline CAS No. 88237-27-8

3-(1-Hydrazinylideneethyl)aniline

Cat. No.: B14391217
CAS No.: 88237-27-8
M. Wt: 149.19 g/mol
InChI Key: WLSJYRUCECHXNY-UHFFFAOYSA-N
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Description

3-Ethanehydrazonoylaniline is an organic compound that belongs to the class of hydrazones It is characterized by the presence of an aniline group attached to an ethanehydrazonoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethanehydrazonoylaniline typically involves the reaction of aniline with ethanehydrazonoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of 3-ethanehydrazonoylaniline can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethanehydrazonoylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid, sulfuric acid, or halogens.

Major Products Formed:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted aniline derivatives, depending on the specific electrophile used.

Scientific Research Applications

3-Ethanehydrazonoylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-ethanehydrazonoylaniline involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

    3-Ethynylaniline: Another aniline derivative with an ethynyl group instead of an ethanehydrazonoyl group.

    Dichloroaniline: An aniline derivative with two chlorine atoms attached to the benzene ring.

Uniqueness: 3-Ethanehydrazonoylaniline is unique due to the presence of the ethanehydrazonoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that are not achievable with other similar compounds.

Properties

CAS No.

88237-27-8

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

3-ethanehydrazonoylaniline

InChI

InChI=1S/C8H11N3/c1-6(11-10)7-3-2-4-8(9)5-7/h2-5H,9-10H2,1H3

InChI Key

WLSJYRUCECHXNY-UHFFFAOYSA-N

Canonical SMILES

CC(=NN)C1=CC(=CC=C1)N

Origin of Product

United States

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